(4-Bromophenyl)hydrazine
Overview
Description
(4-Bromophenyl)hydrazine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of phenylhydrazine, where a bromine atom is substituted at the para position of the phenyl ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Bromophenyl)hydrazine typically involves the following steps:
Diazotization: The starting material, 4-bromoaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Reduction: The diazonium salt is then reduced using a reducing agent such as zinc powder in the presence of hydrochloric acid to yield this compound
Industrial Production Methods
In industrial settings, the preparation method involves similar steps but is optimized for higher yields and purity. The process includes:
Diazotization: Maintaining strong acidity using concentrated hydrochloric acid to ensure complete reaction.
Reduction: Using zinc powder and concentrated hydrochloric acid as the reducing agent, which offers good reduction performance and high yield.
Purification and Salification: The product is purified and converted to its hydrochloride salt using acetone for leaching, resulting in high purity and stable product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be further reduced to form hydrazones.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc powder and hydrochloric acid are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium
Major Products Formed
Azo Compounds: Formed through oxidation.
Hydrazones: Formed through reduction.
Substituted Phenylhydrazines: Formed through nucleophilic substitution
Scientific Research Applications
(4-Bromophenyl)hydrazine is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of acylsulfonamides, acylsulfamides, and other organic compounds.
Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator, depending on the specific target and pathway involved. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Lacks the bromine substitution, making it less reactive in certain reactions.
4-Chlorophenylhydrazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Fluorophenylhydrazine: Contains a fluorine atom, which affects its chemical properties and reactivity.
Uniqueness
(4-Bromophenyl)hydrazine is unique due to the presence of the bromine atom, which enhances its reactivity and makes it suitable for specific synthetic applications. The bromine atom also influences the compound’s physical and chemical properties, making it distinct from other phenylhydrazine derivatives .
Properties
IUPAC Name |
(4-bromophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRESDXFFSNBDGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207631 | |
Record name | p-Bromophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
589-21-9 | |
Record name | (4-Bromophenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Bromophenylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Bromophenyl)hydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Bromophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromophenylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-BROMOPHENYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D906VQ17M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of (4-Bromophenyl)hydrazine in current research?
A1: this compound is widely utilized as a reagent in synthesizing various organic compounds. In particular, it serves as a crucial starting material in the Fischer indole synthesis, a prominent method for creating indole derivatives. [, , , ]
Q2: Can you provide an example of this compound's role in the synthesis of a specific compound?
A2: Certainly. Researchers employed this compound in synthesizing [1,5′-3H2]naltrindole, a δ‐receptor‐selective opioid antagonist. [] They utilized a Fischer indole synthesis starting with this compound and 1-bromonaltrexone to create a brominated precursor, which was then further modified to achieve the desired labeled compound.
Q3: How does the bromine substituent on the phenyl ring influence the reactivity of this compound?
A3: While the provided research papers don't delve into the specific reactivity changes caused by the bromine substituent, it's important to note that halogens like bromine can impact the electronic properties of aromatic rings. This, in turn, can influence the reactivity of the attached functional group (in this case, the hydrazine moiety). Further investigation beyond the scope of these papers would be needed to elaborate on the specific effects on this compound.
Q4: What characterization techniques are typically used to confirm the synthesis of compounds derived from this compound?
A4: Researchers commonly employ a combination of techniques to confirm the identity and purity of synthesized compounds. The provided research papers showcase the use of:
- Spectroscopy: UV, IR, 1H NMR, and 13C NMR spectroscopy are frequently used to analyze the structure and bonding of the synthesized molecules. [, , ]
- Elemental analysis: This technique verifies the elemental composition of the synthesized compounds, ensuring they match the expected formula. [, ]
Q5: Are there any documented studies on the antimicrobial activity of compounds synthesized using this compound?
A5: Yes, there is at least one study that investigated the antimicrobial activity of a series of (E)-1-benzylidene-2-(4-bromophenyl)hydrazine compounds. Researchers used the Bayer-Kirby method to assess their effectiveness against various microorganisms. []
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